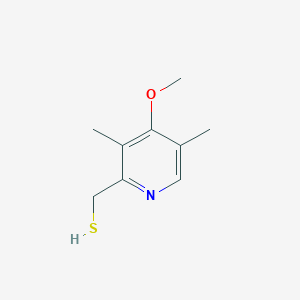

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanethiol

Description

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanethiol is a sulfur-containing heterocyclic compound characterized by a pyridine ring substituted with methoxy (4-position) and methyl (3,5-positions) groups, with a methanethiol (-CH2SH) moiety at the 2-position. This compound serves as a key intermediate in synthesizing proton pump inhibitors (PPIs) such as omeprazole and esomeprazole, where the thiol group undergoes oxidation to sulfinyl (-SO-) or sulfonyl (-SO2-) forms . Its structural features, including electron-donating substituents (methoxy, methyl) on the pyridine ring, influence its reactivity and stability during synthetic processes .

Properties

IUPAC Name |

(4-methoxy-3,5-dimethylpyridin-2-yl)methanethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NOS/c1-6-4-10-8(5-12)7(2)9(6)11-3/h4,12H,5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDYDJHAPXVTJMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40630183 | |

| Record name | (4-Methoxy-3,5-dimethylpyridin-2-yl)methanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40630183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105602-84-4 | |

| Record name | (4-Methoxy-3,5-dimethylpyridin-2-yl)methanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40630183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanethiol typically involves the following steps:

Starting Material: The synthesis begins with 4-methoxy-3,5-dimethylpyridine.

Functional Group Introduction: The methanethiol group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting the pyridine derivative with a suitable thiolating agent under controlled conditions.

Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or ethanol are commonly used, and the reaction temperature is maintained at a moderate level to ensure the stability of the reactants and products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding sulfide.

Substitution: The methoxy and dimethyl groups on the pyridine ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under appropriate conditions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Corresponding sulfides.

Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanethiol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanethiol involves its interaction with molecular targets through its functional groups. The methanethiol group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The methoxy and dimethyl groups may influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes critical differences between (4-Methoxy-3,5-dimethylpyridin-2-yl)methanethiol and related compounds:

Pharmacological Activity

- Omeprazole and Esomeprazole : These PPIs inhibit gastric acid secretion via covalent binding to H+/K+ ATPase, facilitated by their sulfinyl group (-SO-), which undergoes acid-catalyzed conversion to sulfenamide . Esomeprazole, the S-isomer, exhibits superior bioavailability and metabolic stability compared to racemic omeprazole .

- Inactive Derivatives : The thiol precursor and its sulfonyl/thioether derivatives (e.g., ufiprazole, omeprazole sulphone) lack PPI activity due to the absence of sulfoxide reactivity .

Chemical Stability and Reactivity

- Thiol (Target Compound) : Prone to oxidation to sulfinic/sulfonic acids or disulfides. Requires inert conditions during synthesis .

- Sulfinyl (Omeprazole) : Acid-sensitive; degrades to sulfone under oxidative or acidic conditions .

- Sulfonyl (Omeprazole Sulphone) : Terminal oxidation product; chemically inert and stable .

- Thioether Derivatives (e.g., Ufiprazole) : More stable than sulfoxides but less reactive, limiting pharmacological utility .

Research Findings and Analytical Insights

- Chromatographic Analysis : Omeprazole and its derivatives (e.g., sulfone) are quantified via HPLC-UV at 302 nm, optimized for separating degradation products .

- Stereochemical Influence : Esomeprazole’s S-configuration enhances metabolic resistance, reducing first-pass effects compared to omeprazole .

- Degradation Pathways : Thiol derivatives oxidize sequentially: -SH → -SO- → -SO2-, with sulfones representing terminal metabolites .

Biological Activity

Overview

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanethiol is an organic compound with the molecular formula C9H13NOS. It features a pyridine ring substituted with methoxy and dimethyl groups, as well as a thiol group. This structure suggests potential biological activities, particularly in enzyme interactions and receptor binding.

The biological activity of this compound is largely attributed to its functional groups. The methanethiol group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The presence of the methoxy and dimethyl groups may enhance the compound's binding affinity and specificity towards various biological targets.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways.

- Antioxidant Properties : Preliminary studies suggest that it could exhibit antioxidant effects by scavenging free radicals.

- Anti-inflammatory Effects : Investigations into its anti-inflammatory properties are ongoing, indicating potential therapeutic applications in inflammatory diseases.

Case Studies

A variety of studies have explored the biological implications of this compound:

- Study 1 : A study demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways, suggesting its potential use in metabolic disorders.

- Study 2 : Research indicated that it might reduce oxidative stress markers in cellular models, supporting its role as an antioxidant.

Data Table of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Enzyme Inhibition | Inhibits specific metabolic enzymes | |

| Antioxidant | Reduces oxidative stress markers | |

| Anti-inflammatory | Potential to reduce inflammation |

Synthetic Routes and Applications

The synthesis of this compound typically involves nucleophilic substitution reactions starting from 4-methoxy-3,5-dimethylpyridine. This compound is not only significant for its biological activity but also serves as a building block in organic synthesis and medicinal chemistry.

Comparison with Similar Compounds

This compound can be compared with similar compounds such as omeprazole and other pyridine derivatives:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| This compound | Methanethiol group | Potential enzyme inhibitor |

| Omeprazole | Proton pump inhibitor | Used in gastrointestinal disorders |

| (4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate | Ester functional group | Investigated for receptor binding |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.